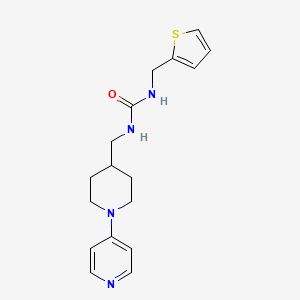

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c22-17(20-13-16-2-1-11-23-16)19-12-14-5-9-21(10-6-14)15-3-7-18-8-4-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYZYBWPHABIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as pyridin-4-ylpiperidine and thiophen-2-ylmethylamine. These intermediates are then coupled using urea as a linking agent under specific reaction conditions, such as controlled temperature and pH. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit significant anticancer properties. Studies have shown that such derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound's ability to modulate signaling pathways related to apoptosis and cell cycle regulation has been documented, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of similar compounds indicate that they may have applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells, potentially mitigating conditions such as Alzheimer's disease and Parkinson's disease .

Corrosion Inhibition

Beyond biological applications, this compound has been explored for its effectiveness as a corrosion inhibitor in metal protection systems. The presence of nitrogen and sulfur atoms enhances its adsorption onto metal surfaces, forming protective layers that prevent corrosion .

Case Studies

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The urea scaffold is a common feature among related compounds, but substituents significantly influence activity and physicochemical properties. Key analogs include:

Key Observations:

- Pyridine vs. Thiophene Moieties : The pyridin-4-yl group in the target compound is shared with M64HCl and EP 4 374 877 derivatives, enhancing hydrogen bonding and π-π stacking. In contrast, the thiophen-2-ylmethyl group (as in ’s C13H12N4O3S) may improve lipophilicity and membrane permeability .

- Piperidine Substitutions : Piperidin-4-ylmethyl groups are common (e.g., ACPU, CDFII), but substituents like adamantane (ACPU) or oxaadamantane (18) increase steric bulk and stability .

- Urea Linkage : The urea group facilitates hydrogen bonding with biological targets, critical for sEH detection (ACPU) and kinase modulation (M64HCl, EP 4 374 877) .

Pharmacological Activity

- Enzyme Modulation : ACPU’s coumarin-acetyl group enables Förster resonance energy transfer (FRET)-based sEH detection, a mechanism absent in the target compound but illustrative of urea’s versatility in probe design .

- Kinase Interactions: M64HCl’s FAK activation relies on morpholino and trifluoromethylphenyl groups, suggesting that electron-withdrawing substituents enhance kinase binding—a contrast to the target compound’s thiophene, which may prioritize different targets .

Physicochemical Properties

- Solubility: The thiophen-2-ylmethyl group in the target compound likely reduces aqueous solubility compared to hydrophilic analogs like M64HCl (which contains a morpholino group) .

- Molecular Weight : At ~300–350 g/mol (estimated), the compound falls within the "drug-like" range, similar to ’s C13H12N4O3S (304.3 g/mol) but lighter than ACPU (~500 g/mol) .

Biological Activity

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a piperidine ring, a pyridine moiety, and a thiophene group, which are known for their biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The urea linkage facilitates binding to these targets, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition: Similar compounds have shown inhibition of key enzymes like acetylcholinesterase and urease, which are involved in various physiological processes .

- Receptor Modulation: The piperidine and pyridine groups may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation .

Biological Activity

Research indicates that derivatives of piperidine and urea exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of similar compounds:

Case Studies

-

Piperidine Derivatives as MCH-R1 Antagonists:

A study focused on optimizing piperidin-4-yl urea derivatives for their antagonistic activity on the melanin-concentrating hormone receptor (MCH-R1). The findings highlighted their potential therapeutic applications in obesity management due to their selective binding profiles . -

Anticancer Properties:

Research demonstrated that certain piperidine-based compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance anticancer efficacy . -

Antimicrobial Screening:

A series of synthesized compounds bearing piperidine moieties were evaluated for antibacterial activity against multiple strains, showing promise as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.